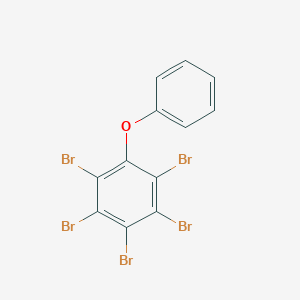

2,3,4,5,6-Pentabromodiphenyl ether

Description

Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.

2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O |

Source

|

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 |

Source

|

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) |

Source

|

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) |

Source

|

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 |

Source

|

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile and Mechanisms of Action: Pentabromodiphenyl Ethers (PentaBDE) in Murine Models

The following technical guide details the toxicological profile of Pentabromodiphenyl ethers (PentaBDEs) in rat models.

Editorial Note on Nomenclature & Scope: Strict IUPAC nomenclature defines "2,3,4,5,6-Pentabromodiphenyl ether" as congener BDE-116 (one fully brominated ring). However, in toxicological and regulatory contexts (EPA, WHO), "Pentabromodiphenyl ether" almost exclusively refers to the commercial mixture (c-PentaBDE, e.g., DE-71) or its dominant bioactive congener, BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether). As data on pure BDE-116 is virtually non-existent in in vivo mammalian toxicology, this guide focuses on the c-PentaBDE mixture and BDE-99 , which represent the actual environmental and biological hazards relevant to drug development and safety assessment.

Executive Summary

Pentabromodiphenyl ethers (PentaBDEs) are persistent organic pollutants (POPs) formerly used as flame retardants.[1][2][3] In rat models (Rattus norvegicus), they exhibit a distinct toxicological triad: Hepatotoxicity (enzyme induction/hypertrophy), Thyroid Disruption (hypothyroxinemia), and Developmental Neurotoxicity .

For researchers, the critical pharmacokinetic driver is the high lipophilicity (Log Kow ~6.5–7.0) leading to bioaccumulation in lipid-rich tissues (adipose, brain) and maternal transfer via lactation, which often exceeds placental transfer.

Pharmacokinetics and Metabolism (ADME)

Understanding the ADME profile is prerequisite to interpreting toxicity endpoints.

-

Absorption: Oral bioavailability is high (~85% for BDE-99) due to lipophilic nature.

-

Distribution: Rapid distribution to highly perfused organs (liver) followed by redistribution to adipose tissue.

-

Critical Insight: In gestational studies, lactational transfer is the primary route of exposure for neonates. Milk concentrations of BDE-99 in rats can be 10–20x higher than maternal plasma.

-

-

Metabolism: Occurs primarily in the liver via CYP2B and CYP1A isoforms.

-

Bioactivation: The parent compound is hydroxylated (OH-PBDEs). These metabolites are often more toxic than the parent, particularly in displacing thyroxine (T4) from transthyretin (TTR).

-

-

Excretion: Slow. Half-lives in rats are congener-dependent (e.g., BDE-99

Hepatotoxicity: The Primary Metabolic Target

The liver is the most sensitive somatic organ to PentaBDE exposure.

Mechanism of Action

PentaBDEs act as phenobarbital-type inducers. They activate nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) .

-

Receptor Activation: PentaBDE binds CAR/PXR in the cytosol.

-

Translocation: The receptor-ligand complex translocates to the nucleus.

-

Transcription: Binds to response elements (PBRE/XREM), upregulating Phase I (CYP1A1, CYP2B1, CYP3A) and Phase II (UGT) enzymes.

-

Pathology: This results in centrilobular hepatocellular hypertrophy (adaptive response) and increased liver weight. Chronic exposure leads to oxidative stress via ROS generation, depleting glutathione (GSH) and causing apoptosis via the intrinsic mitochondrial pathway.

Quantitative Data: Liver Enzyme Induction

Table 1: Effect of 28-Day Oral Exposure (DE-71) on Hepatic Enzymes in Wistar Rats

| Parameter | Control | Low Dose (0.27 mg/kg/d) | High Dose (200 mg/kg/d) | Fold Change (High vs Control) |

| Relative Liver Weight | 3.5% bw | 3.6% bw | 5.8% bw | +65% |

| PROD (CYP2B marker) | 15 pmol/min | 25 pmol/min | 1200 pmol/min | ~80x |

| EROD (CYP1A marker) | 40 pmol/min | 45 pmol/min | 950 pmol/min | ~24x |

| UDPGT Activity | 0.8 nmol/min | 0.9 nmol/min | 3.5 nmol/min | ~4.4x |

Endocrine Disruption: The Thyroid Axis

PentaBDEs are potent thyroid disruptors, causing profound hypothyroxinemia (low T4) with normal or slightly elevated TSH.

Mechanistic Pathway

The reduction in circulating T4 is not due to thyroid gland failure, but rather accelerated hepatic clearance.

-

Hepatic Induction: PentaBDE induces Uridine 5'-diphospho-glucuronosyltransferase (UDPGT).

-

Glucuronidation: UDPGT conjugates T4, making it water-soluble.

-

Biliary Excretion: Conjugated T4 is excreted in bile, depleting serum pools.

-

TTR Displacement: Hydroxylated metabolites (OH-BDEs) structurally resemble T4 and competitively bind to Transthyretin (TTR), the major T4 transport protein in rats, displacing T4 for excretion.

Figure 1: Mechanism of PentaBDE-induced Hypothyroxinemia via Hepatic Clearance.

Developmental Neurotoxicity (DNT)

This is the critical endpoint for risk assessment. Neonatal rats exposed during the "brain growth spurt" (Postnatal Days 4–19) exhibit permanent behavioral deficits.

-

Critical Window: Postnatal Days (PND) 10–19 in rats.

-

Phenotype: Impaired spontaneous motor behavior (habituation) and deficits in spatial learning (Morris Water Maze performance).

-

Mechanism:

-

Cholinergic System: Altered density of nicotinic acetylcholine receptors in the hippocampus.

-

Apoptosis: BDE-99 alters levels of CaMKII and induces apoptosis in the hippocampus and cortex via the caspase-3 pathway.

-

Thyroid-Brain Axis: Severe hypothyroxinemia during development impairs neuronal migration and myelination.

-

Experimental Protocols

For researchers designing validation studies, the following protocols are field-standard.

Protocol A: OECD 407 (Enhanced) for Endocrine/Liver Screening

Use this for sub-acute toxicity and dose-response finding.

-

Model: Wistar or Sprague-Dawley Rats (6–8 weeks old).

-

Group Size: n=10 per sex/dose.

-

Dosing: Oral gavage (Corn oil vehicle).

-

Dose Range: 0, 0.5, 5, 50 mg/kg/day (Logarithmic spacing covers NOAEL to LOAEL).

-

-

Duration: 28 consecutive days.

-

Endpoints:

-

Day 28: Serum T3, T4, TSH (morning sampling to minimize circadian variance).

-

Necropsy: Weigh Liver, Thyroid, Pituitary.

-

Histology: H&E stain of liver (check for hypertrophy) and thyroid (follicular epithelial height).

-

Biochemistry: Hepatic microsomes preparation for EROD/PROD activity assays.

-

Protocol B: Developmental Neurotoxicity (DNT) Workflow

Use this for assessing long-term cognitive impact.

Figure 2: Workflow for Assessing Developmental Neurotoxicity via Gestational/Lactational Exposure.

References

-

Dunnick, J. K., et al. (2018). Carcinogenic activity of pentabrominated diphenyl ether mixture (DE-71) in rats and mice. National Toxicology Program (NTP).[3]

-

Zhou, T., et al. (2002).[4] Effects of Short-Term In Vivo Exposure to Polybrominated Diphenyl Ethers on Thyroid Hormones and Hepatic Enzyme Activities in Weanling Rats. Toxicological Sciences.

-

Viberg, H., et al. (2003). Neurobehavioral derangements in adult mice receiving decabrominated diphenyl ether (PBDE 209) during a defined period of neonatal brain development. Toxicological Sciences. (Note: Seminal paper establishing the "brain growth spurt" sensitivity for PBDEs).

-

EPA IRIS. (2008). Toxicological Review of 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99). U.S. Environmental Protection Agency.[4][5][6]

-

Darnerud, P. O. (2008).[7] Brominated flame retardants: metabolic, toxicological and risk assessment aspects. Archives of Toxicology.

Sources

- 1. The effect of short-term intoxication of rats with pentabromodiphenyl ether (in mixture mimic commercial products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in Wistar Han [Crl:WI(Han)] rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 5. Characterization of polybrominated diphenyl ether toxicity in Wistar Han rats and use of liver microarray data for predicting disease susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. A 28-day oral dose toxicity study enhanced to detect endocrine effects of a purified technical pentabromodiphenyl ether (pentaBDE) mixture in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Potential of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-99) in Aquatic Life

A Technical Guide for Toxicologists and Risk Assessment Professionals

Executive Summary: The Hydrophobicity-Metabolism Paradox

2,3,4,5,6-Pentabromodiphenyl ether (BDE-99) represents a critical case study in aquatic toxicology. As a major congener of the commercial PentaBDE flame retardant mixture, it possesses high lipophilicity (

However, field data often reveals a paradox: BDE-99 tissue residues in certain species (e.g., Cyprinus carpio) are significantly lower than predicted models, while its metabolite, BDE-47, is enriched. This guide dissects the bioaccumulation mechanics of BDE-99, moving beyond simple partitioning models to examine the species-specific metabolic debromination that dictates its environmental fate.

Physicochemical Drivers of Accumulation

The bioaccumulation potential of BDE-99 is initially governed by its resistance to water solubility and affinity for organic carbon and lipids.

| Property | Value / Range | Implication for Aquatic Life |

| Molecular Weight | ~564.7 g/mol | Large molecular volume limits passive diffusion across gill membranes (steric hindrance). |

| Log | 6.84 – 7.32 | High hydrophobicity drives partitioning into lipid-rich tissues (liver, gonads). |

| Water Solubility | < 1 µg/L | Aqueous exposure in labs is often unstable; dietary uptake is the primary environmental vector. |

| Henry’s Law Constant | ~0.6 Pa·m³/mol | Semi-volatile; capable of long-range transport and deposition in cold-water bodies. |

Technical Insight: For compounds with

Mechanistic Pathways: Uptake and Biotransformation

The Dominance of Dietary Uptake

While dissolved BDE-99 exists in the water column, its bioavailability is reduced by sorption to dissolved organic carbon (DOC). Consequently, the primary vector for apical predators (trout, salmon) is trophic transfer.

Species-Specific Metabolic Debromination

This is the most critical variable in BDE-99 toxicology. Unlike stable congeners (e.g., BDE-153), BDE-99 undergoes reductive debromination , but the rate and product profile vary wildly by species.

-

The Carp Pathway (Rapid Clearance): Common carp (Cyprinus carpio) possess high hepatic microsomal activity that rapidly debrominates BDE-99 at the meta position, converting it to BDE-47 . This explains why wild carp often show low BDE-99 but high BDE-47 burdens.

-

The Salmonid Pathway (Slow Accumulation): Rainbow trout and Chinook salmon lack efficient debromination enzymes for this congener. Consequently, BDE-99 bioaccumulates efficiently in their tissues with high Trophic Magnification Factors (TMF).

Visualization: Comparative Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between species.

Figure 1: Species-specific hepatic biotransformation pathways of BDE-99. Note the conversion to BDE-47 in carp, altering the toxicity profile.[1]

Experimental Protocol: Dietary Exposure Assessment

Given the solubility limitations of BDE-99, a standard aqueous flow-through test (OECD 305-I) is prone to artifacts. The OECD 305-III (Dietary Exposure) is the authoritative method for determining the Biomagnification Factor (BMF).

Protocol Design Principles

-

Test Species: Oncorhynchus mykiss (Rainbow Trout) is preferred for "worst-case" accumulation scenarios due to low metabolic clearance.

-

Spiking Vector: Corn oil or fish oil. Solvent carriers (acetone/methanol) must be evaporated completely to prevent solvent-mediated uptake enhancement.

-

Duration:

-

Uptake Phase: 1-2 weeks (until steady state or sufficient body burden).

-

Depuration Phase: 2-4 weeks (to calculate elimination rate constant,

).

-

Step-by-Step Workflow (OECD 305-III Modified)

-

Acclimatization: Fish are acclimatized for 14 days in flow-through water.

-

Diet Preparation:

-

Dissolve BDE-99 in pentane/hexane.

-

Mix with corn oil.

-

Evaporate solvent under

stream. -

Mix spiked oil with commercial fish food (approx 1-3% lipid amendment).

-

-

Uptake Phase (Days 0-14):

-

Feed spiked diet at a fixed rate (e.g., 1-2% body weight/day).

-

Critical Control: Ensure no uneaten food remains to prevent aqueous re-exposure.

-

-

Depuration Phase (Days 15-42):

-

Switch to clean, untreated diet.

-

Monitor growth dilution (fish weight gain can mask elimination).

-

-

Sampling & Analysis:

-

Sample liver and muscle tissue at logarithmic intervals (e.g., Day 1, 3, 7, 14 of depuration).

-

Quantification: GC-MS using Electron Capture Negative Ionization (ECNI) or High-Resolution Mass Spectrometry (HRMS) with Isotope Dilution (¹³C-labeled BDE-99 internal standard).

-

Visualization: Dietary Bioaccumulation Workflow

Figure 2: Workflow for determining Biomagnification Factor (BMF) via dietary exposure, accounting for growth dilution.

Quantitative Metrics & Interpretation

When analyzing BDE-99 data, the distinction between "concentration" and "accumulation potential" relies on kinetic parameters.

Key Kinetic Parameters

| Parameter | Symbol | Definition | Significance for BDE-99 |

| Assimilation Efficiency | Fraction of ingested chemical absorbed across the gut. | Typically 30-50% for BDE-99; lower than BDE-47 due to molecular size. | |

| Elimination Rate Constant | Rate of loss via excretion + metabolism. | High in carp (metabolism driven); Low in trout (storage driven). | |

| Growth Rate Constant | Rate of biomass increase. | Must be subtracted from total elimination ( | |

| Biomagnification Factor | BMF | Values > 1 indicate biomagnification. BDE-99 BMF is often > 5 in salmonids. |

Calculating the Lipid-Normalized BMF

The definitive calculation for risk assessment uses the kinetic approach:

Where:

- = Ingestion rate (g food/g fish/day)

- = Assimilation efficiency

-

= Depuration rate constant (

Interpretation: If the calculated

References

-

United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants (POPs) - Listing of Polybrominated diphenyl ethers. [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[2][3][4] OECD Publishing. [Link][4][5]

-

Stapleton, H. M., et al. (2004). Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology. [Link]

-

U.S. EPA. Toxicological Review of 2,2',4,4',5-Pentabromodiphenyl Ether (BDE-99). Integrated Risk Information System (IRIS). [Link]

-

Benedict, R. T., et al. (2007).[6] Debromination of polybrominated diphenyl ether-99 (BDE-99) in carp (Cyprinus carpio) microflora and microsomes.[1][6][7] Chemosphere. [Link]

Sources

- 1. In vitro hepatic metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE 99) in Chinook salmon (Onchorhynchus tshawytscha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 3. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 5. oecd.org [oecd.org]

- 6. In Vitro Hepatic Metabolism of 2,2′,4,4′,5-pentabromodiphenyl ether (BDE 99) in Chinook Salmon (Onchorhynchus tshawytscha) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Debromination of polybrominated diphenyl ether-99 (BDE-99) in carp (Cyprinus carpio) microflora and microsomes. [scholars.duke.edu]

Technical Monograph: Pentabromodiphenyl Ether (c-PentaBDE)

Historical Production, Environmental Persistence, and Toxicological Mechanisms

Executive Summary

Pentabromodiphenyl ether (PentaBDE) refers technically to the commercial mixture (c-PentaBDE) of polybrominated diphenyl ethers (PBDEs) historically used as a flame retardant. Unlike pharmaceutical compounds designed for specific receptor targets, c-PentaBDE is a heterogeneous mixture of congeners—primarily tetra- and penta-brominated species—generated via non-specific electrophilic aromatic substitution.

For the drug development sector, PentaBDEs represent a critical case study in bioaccumulation and metabolic disruption . They act as potent endocrine disruptors by mimicking thyroid hormones (T3/T4) and inducing hepatic cytochrome P450 enzymes (CYP1A/CYP2B/CYP3A), creating significant potential for environmental drug-drug interactions (DDI) and confounding toxicity screens.

This guide details the chemical architecture, historical synthesis, validated analytical protocols (EPA Method 1614A), and the molecular mechanisms of toxicity that justified its classification as a Persistent Organic Pollutant (POP) under the Stockholm Convention.

Chemical Architecture and Synthesis

Synthetic Pathway

The industrial production of c-PentaBDE was achieved not through precise synthesis of a single molecule, but via the direct bromination of diphenyl ether. This process utilizes a Friedel-Crafts mechanism, typically employing a Lewis acid catalyst (e.g.,

The reaction is an Electrophilic Aromatic Substitution (EAS) . The ether linkage is ortho, para-directing. However, steric hindrance prevents significant substitution at the ortho positions relative to the ether bridge when higher bromination levels are sought. Consequently, the bromine atoms preferentially populate the para and meta positions.

Commercial Composition (The "Fingerprint")

Researchers must understand that "PentaBDE" is a misnomer; the commercial mixture (e.g., DE-71 , Bromkal 70-5DE ) is dominated by tetra- and penta- congeners. The specific congener profile is the "fingerprint" used in environmental forensics.

Table 1: Congener Composition of Commercial PentaBDE (DE-71)

| Congener ID | Structure | Bromine Count | % Composition (Weight) | Molecular Weight |

| BDE-47 | 2,2',4,4'-TeBDE | 4 (Tetra) | 32 - 38% | 485.8 Da |

| BDE-99 | 2,2',4,4',5-PeBDE | 5 (Penta) | 45 - 50% | 564.7 Da |

| BDE-100 | 2,2',4,4',6-PeBDE | 5 (Penta) | 9 - 13% | 564.7 Da |

| BDE-153 | 2,2',4,4',5,5'-HxBDE | 6 (Hexa) | 3 - 5% | 643.6 Da |

| BDE-154 | 2,2',4,4',5,6'-HxBDE | 6 (Hexa) | 2 - 4% | 643.6 Da |

Note: BDE-47 and BDE-99 account for >70% of the mass.[1] In biological tissues, BDE-47 often dominates due to faster elimination of higher-brominated congeners.

Industrial Application and Release

The primary application of c-PentaBDE was in Flexible Polyurethane Foam (FPUF) (95-98% of use). Unlike reactive flame retardants (like TBBPA) which chemically bond to the polymer matrix, PBDEs are additive .[2] They are physically mixed into the foam during polymerization but do not form covalent bonds.

Implication: The molecules are free to migrate, volatilize, and leach out of the matrix over time, leading to ubiquitous indoor dust contamination and atmospheric transport.

Figure 1: Lifecycle of c-PentaBDE showing the critical failure point: the non-covalent additive nature leading to environmental release.

Toxicokinetics and Mechanism of Action[4][5][6]

For pharmaceutical scientists, the toxicity of PentaBDE is best understood through the lens of ADME and Receptor Homology .

Metabolic Bioactivation (The CYP Pathway)

PBDEs are lipophilic (Log Kow ~6-7) and bioaccumulate in adipose tissue. However, the parent compounds are often less toxic than their metabolites.

-

Phase I Metabolism: Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1) hydroxylate the PBDE rings.

-

Result: Formation of OH-PBDEs . These hydroxylated metabolites structurally resemble Thyroxine (T4) and Triiodothyronine (T3) even more closely than the parent compounds, increasing their affinity for thyroid transport proteins.

Endocrine Disruption Mechanism

The primary Mode of Action (MoA) is the disruption of the Hypothalamic-Pituitary-Thyroid (HPT) axis.

-

TTR Displacement: OH-PBDEs bind to Transthyretin (TTR), a transport protein for T4, with higher affinity than T4 itself.

-

Clearance: Displaced T4 is rapidly cleared by the liver, leading to circulating hypothyroxinemia (low T4).

-

Nuclear Receptor Binding: Some congeners act as antagonists to the Thyroid Receptor (TR), blocking gene transcription essential for neurodevelopment.

Figure 2: Molecular Initiating Event (MIE) showing the bioactivation of PBDEs and subsequent disruption of thyroid hormone transport.

Analytical Protocol: EPA Method 1614A[1][7][8][9]

To ensure data integrity in research, the use of Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is mandatory. Low-resolution methods (ECD) lack the specificity to distinguish PBDEs from other halogenated interferences (like PCBs).

Protocol Overview (Self-Validating System)

This protocol utilizes

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Weigh sample (10g tissue or 1L water).

-

CRITICAL: Spike with

-labeled surrogate standard solution before extraction. This validates the extraction efficiency.

Step 2: Extraction

-

Solids/Tissues: Soxhlet extraction with Toluene (16-24 hours) or Automated Solvent Extraction (ASE). Toluene is preferred over DCM for its ability to swell polymers and lipids.

-

Aqueous: Liquid-liquid extraction with Methylene Chloride.

Step 3: Cleanup (The "Backbone" of the method)

-

Lipid Removal: Gel Permeation Chromatography (GPC) or Acidified Silica Gel (Sulfuric acid destroys lipids but leaves PBDEs intact).

-

Fractionation: Alumina column.

-

Fraction 1 (Hexane): Non-polar interferences.

-

Fraction 2 (DCM:Hexane):PBDEs elute here.

-

Step 4: Instrumental Analysis (HRGC/HRMS)

-

Column: DB-5HT or equivalent (15m or 30m). Shorter columns prevent thermal degradation of highly brominated congeners (like BDE-209, though less relevant for Penta mix, it is standard practice).

-

Mass Spec: SIM mode (Selected Ion Monitoring) at >10,000 resolution.

-

Quantification: Isotope dilution method using the ratio of native ion to labeled ion.

Figure 3: Workflow for EPA Method 1614A, highlighting the critical isotope spiking step for recovery correction.

Regulatory Timeline & Status

-

2004: Voluntary phase-out of c-PentaBDE production in the United States by the major manufacturer (Great Lakes Chemical).

-

2004: European Union bans marketing and use of PentaBDE.[3]

-

2009: Stockholm Convention: c-PentaBDE (specifically tetra- and penta- congeners) listed in Annex A (Elimination) . This global treaty mandates the cessation of production and use, classifying it as a POP due to persistence, bioaccumulation, and long-range transport.

References

-

United States Environmental Protection Agency (EPA). (2010).[4][5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][6][5][7] Office of Water.[4][5][7] Link

-

Stockholm Convention. (2009).[3][8] Listing of Tetrabromodiphenyl ether and Pentabromodiphenyl ether.[8][9][10] United Nations Environment Programme.[8][11] Link

-

Stapleton, H. M., et al. (2009). Detection of Organophosphate Flame Retardants in Furniture Foam and U.S. House Dust. Environmental Science & Technology.[4][7][12] (Demonstrates the shift from PentaBDE to alternatives). Link

-

McDonald, T. A. (2002). A perspective on the potential health risks of PBDEs. Chemosphere. (Key toxicology reference regarding thyroid disruption). Link

-

La Guardia, M. J., et al. (2006). Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-retardant Mixtures.[12][13] Environmental Science & Technology.[4][7][12] (Source of congener data). Link

Sources

- 1. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. toxicslink.org [toxicslink.org]

- 4. epa.gov [epa.gov]

- 5. ntrl.ntis.gov [ntrl.ntis.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NEMI Method Summary - 1614 [nemi.gov]

- 8. brsmeas.org [brsmeas.org]

- 9. Listing of POPs in the Stockholm Convention [pops.int]

- 10. Developmental exposure to brominated diphenyl ethers results in thyroid hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TetraBDE and pentaBDE [chm.pops.int]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Neurotoxicity Studies of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-99) in Mice

Executive Summary

2,3,4,5,6-Pentabromodiphenyl ether (BDE-99) represents a critical congener within the polybrominated diphenyl ether (PBDE) family, historically used as a flame retardant in polyurethane foams. Unlike other environmental toxicants that show immediate acute toxicity, BDE-99 is characterized by developmental neurotoxicity (DNT) .

This guide synthesizes the mechanistic pathways and experimental protocols required to study BDE-99. The core finding across authoritative literature is that neonatal exposure (specifically Postnatal Day 10 in mice) triggers a cascade of oxidative stress, thyroid hormone disruption, and cholinergic dysregulation. These molecular events manifest as permanent, progressive behavioral deficits in adulthood, specifically aberrant spontaneous motor behavior and impaired habituation.

Part 1: Pharmacokinetics & The Critical Window

To design a valid neurotoxicity study, one must understand when to dose and how the molecule reaches the target.

The "Brain Growth Spurt" Model

In mice, the Brain Growth Spurt (BGS) occurs postnatally (spanning PND 0–21), peaking around PND 10 . This period corresponds to the third trimester and early infancy in humans.

-

Why PND 10? At this stage, the blood-brain barrier (BBB) is not fully competent, and rapid synaptogenesis, myelination, and dendritic arborization are occurring.

-

Bioaccumulation: BDE-99 is highly lipophilic (Log Kow ~7.32). Once it crosses the BBB, it accumulates in lipid-rich brain tissue. Studies show that levels of BDE-99 in the brain can actually increase over the first week post-dosing due to redistribution from other body fat depots.

Dosing Strategy

-

Route: Oral gavage (mimicking breast milk ingestion).

-

Vehicle: 20% Fat Emulsion (e.g., Intralipid) or Corn Oil. Note: DMSO is often used for in vitro, but lipid emulsions are superior for in vivo bioavailability.

-

Dosage Range:

-

NOAEL (No Observed Adverse Effect Level): < 0.4 mg/kg (estimated).

-

LOAEL (Lowest Observed Adverse Effect Level): 0.8 mg/kg bw (single dose).

-

Overt Neurotoxicity: 8.0 mg/kg – 12.0 mg/kg.

-

Part 2: Molecular Mechanisms of Neurotoxicity

The neurotoxicity of BDE-99 is not monogenic; it is a systems-level failure involving three converging pathways.

The Toxic Triad

-

Oxidative Stress & Mitochondrial Dysfunction: BDE-99 increases intracellular Reactive Oxygen Species (ROS). This overwhelms neuronal antioxidant defenses (GSH), leading to lipid peroxidation and mitochondrial depolarization. This is particularly lethal to Cerebellar Granule Neurons (CGNs) .

-

Signal Transduction Disruption (PKC/CaMKII): BDE-99 alters the expression of proteins critical for synaptic plasticity, specifically Protein Kinase C (PKC) , CaMKII , Gap-43 , and Stathmin . This prevents the stabilization of Long-Term Potentiation (LTP), the cellular basis of memory.

-

Cholinergic & Thyroid Interference:

-

Thyroid: BDE-99 shares structural homology with Thyroxine (T4). It competitively binds to transthyretin (TTR), reducing circulating T4 levels essential for brain maturation.

-

Cholinergic: It modifies nicotinic acetylcholine receptors (nAChRs), leading to a "hypoactive" response to nicotine challenges in adulthood.

-

Visualization: Mechanistic Pathway

Figure 1: The convergent pathways of BDE-99 neurotoxicity, moving from molecular initiating events to organism-level adverse outcomes.

Part 3: Experimental Protocols (Step-by-Step)

Protocol A: Neonatal Exposure & Spontaneous Motor Activity (SMA)

This is the "Gold Standard" assay established by Eriksson and Viberg.

Objective: Assess habituation capabilities (a function of the cholinergic system and striatum).

-

Animals: Male NMRI or C57BL/6 mice.

-

Preparation: Dissolve BDE-99 in a mixture of egg lecithin and peanut oil (1:10) then sonicate with water to form a 20% fat emulsion.

-

Dosing (PND 10): Administer single oral dose via metal gastric tube.

-

Group A: Vehicle Control.

-

Group B: 0.8 mg/kg (Low).

-

Group C: 8.0 mg/kg (High).

-

-

Aging: Return pups to dams. Wean at PND 21. House until adulthood (2–6 months).

-

Testing (The Ratemeter):

-

Place mouse in an automated cage (e.g., 50x50cm) with infrared beams.

-

Duration: 60 minutes, divided into three 20-minute periods (0-20, 20-40, 40-60).

-

Data Collection: Measure Locomotion (horizontal movement), Rearing (vertical movement), and Total Activity.

-

-

Analysis:

-

Control Profile: High activity in 0-20 min -> Sharp decrease in 40-60 min (Habituation).

-

BDE-99 Profile: High activity in 0-20 min -> Sustained high activity in 40-60 min (Lack of Habituation).

-

Protocol B: Proteomic Analysis (2D-DIGE)

Objective: Identify early molecular markers (24h post-exposure).

-

Exposure: PND 10 mice treated with 12 mg/kg BDE-99.[1]

-

Sacrifice: PND 11 (24 hours later).

-

Dissection: Rapidly isolate Striatum and Hippocampus on ice.

-

Lysis: Homogenize in lysis buffer (Urea, Thiourea, CHAPS).

-

Labeling: Label samples with Cy3 (Control) and Cy5 (Treated).

-

Electrophoresis: Run 2D-PAGE (Isoelectric focusing followed by SDS-PAGE).

-

Analysis: Identify spots with >1.5 fold change.

-

Target Proteins: Look for downregulation of Stathmin and Gap-43 (neuroplasticity) and upregulation of oxidative stress markers.

-

Visualization: Experimental Workflow

Figure 2: Dual-track experimental design allowing for both mechanistic (acute) and functional (chronic) assessment.

Part 4: Key Data Summary

The following table summarizes critical endpoints observed in C57BL/6 and NMRI mice following PND 10 exposure.

| Endpoint | Biological Marker | Observation in BDE-99 Treated Mice | Significance |

| Behavior | Spontaneous Motor Activity | Hyperactivity ; Failure to habituate in new environments. | Indicates striatal/cholinergic dysfunction.[1] Worsens with age.[1][2] |

| Cognition | Morris Water Maze | Increased latency to find platform. | Deficits in spatial learning and memory integration. |

| Synaptic Plasticity | Gap-43 / Stathmin | Upregulated (Cortex) / Downregulated (Striatum). | Aberrant neurite outgrowth and cytoskeletal instability. |

| Signaling | CaMKII | Altered levels/activity.[3][4][5][6] | Disruption of Calcium signaling critical for LTP. |

| Oxidative Stress | ROS / Lipid Peroxidation | Significantly Increased . | Leads to apoptosis in Cerebellar Granule Neurons.[7][8] |

| Thyroid | T4 (Thyroxine) | Decreased plasma T4.[9][10] | Hypothyroxinemia during critical brain development. |

References

-

Eriksson, P., Viberg, H., Jakobsson, E., & Fredriksson, A. (2002). A brominated flame retardant, 2,2',4,4',5-pentabromodiphenyl ether: uptake, retention, and induction of neurobehavioral alterations in mice during a critical phase of neonatal brain development.[2] Toxicological Sciences.

-

Alm, H., Scholz, B., Fischer, C., Kultima, K., Viberg, H., Eriksson, P., ... & Stigson, M. (2006). Proteomic evaluation of neonatal exposure to 2,2',4,4',5-pentabromodiphenyl ether. Environmental Health Perspectives.

-

Viberg, H., Fredriksson, A., & Eriksson, P. (2004). Investigations of strain and/or gender differences in developmental neurotoxic effects of polybrominated diphenyl ethers in mice. Toxicological Sciences.

-

Giordano, G., & Costa, L. G. (2011). Developmental neurotoxicity: Some old and new issues. ISRN Toxicology.

-

Madia, F., Giordano, G., Fattori, V., Vitalone, A., Branchi, I., Capone, F., & Costa, L. G. (2004). Differential in vitro neurotoxicity of the flame retardant PBDE-99 and of the PCB Aroclor 1254 in human astrocytoma cells. Toxicology Letters.

-

Tagliaferri, S., Caglieri, A., Goldoni, M., Soda, S., ... & Costa, L.G. (2010). Low concentrations of the brominated flame retardants BDE-47 and BDE-99 induce synergistic oxidative stress-mediated neurotoxicity in human neuroblastoma cells. Toxicology in Vitro.

Sources

- 1. Proteomic Insights into Brain Development: Neurotoxic Effects of PBDE-99 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative stress–induced autonomous activation of the calcium/calmodulin-dependent kinase II involves disulfide formation in the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CaMKII as a pathological mediator of ER stress, oxidative stress, and mitochondrial dysfunction in a murine model of nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse cerebellar astrocytes protect cerebellar granule neurons against toxicity of the polybrominated diphenyl ether (PBDE) mixture DE-71 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid-disrupting chemicals and brain development: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116) in Sediment using Isotope Dilution GC-MS/MS

Abstract

This application note provides a comprehensive and detailed protocol for the extraction, cleanup, and quantification of 2,3,4,5,6-pentabromodiphenyl ether (BDE-116) in sediment matrices. This method is designed for researchers, environmental scientists, and analytical chemists requiring a robust and highly sensitive analytical procedure for monitoring this persistent organic pollutant. The protocol leverages pressurized liquid extraction (PLE) followed by a multi-step cleanup and analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution for accurate and precise quantification. The methodologies presented are grounded in established principles and authoritative methods, such as the U.S. EPA Method 1614A, ensuring data of high quality and integrity.[1][2][3]

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer and industrial products to reduce their flammability.[4] Due to their chemical stability, PBDEs are persistent in the environment, bioaccumulative, and have been detected in various environmental compartments, including air, water, soil, and sediment. Concerns over their potential toxicity and endocrine-disrupting effects have led to restrictions on their use and a growing need for sensitive analytical methods to monitor their environmental fate.

This compound, designated as BDE-116, is one of the 209 possible PBDE congeners. Its analysis in complex matrices like sediment presents significant challenges due to the presence of numerous interfering compounds that can co-extract with the analyte of interest. This necessitates a highly selective extraction and cleanup procedure, coupled with a sensitive and specific detection technique.

This application note details a complete workflow for the analysis of BDE-116 in sediment, from sample preparation to instrumental analysis, with a focus on explaining the rationale behind each step to ensure methodological robustness and data of the highest scientific integrity.

Physicochemical Properties of BDE-116

A fundamental understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| IUPAC Name | 1,2,3,4,5-tribromo-6-phenoxybenzene | N/A |

| BDE Congener No. | 116 | [2] |

| CAS Number | 189084-65-9 | N/A |

| Molecular Formula | C₁₂H₅Br₅O | N/A |

| Molecular Weight | 564.7 g/mol | N/A |

Experimental Workflow Overview

The analytical workflow is a multi-stage process designed to isolate BDE-116 from the complex sediment matrix and quantify it with high accuracy and precision.

Sources

Application Note: 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116) as a High-Fidelity Surrogate and Toxicological Model

Topic: Application of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) in Flame Retardant Research Content Type: Application Note & Experimental Protocol Audience: Analytical Chemists, Toxicologists, and Environmental Health Researchers

Executive Summary & Technical Context

This compound (IUPAC congener BDE-116 ) represents a unique structural class within the polybrominated diphenyl ether (PBDE) family. Unlike the commercially ubiquitous "PentaBDE" mixture (dominated by BDE-47 and BDE-99), BDE-116 is an asymmetric congener characterized by one fully brominated phenyl ring and one unsubstituted phenyl ring.

In modern flame retardant research, BDE-116 is rarely found as an industrial additive but serves two critical high-value functions:

-

Analytical Surrogate (Internal Standard): Due to its absence in technical mixtures and environmental background, it is the ideal "orphan congener" for isotope dilution mass spectrometry (IDMS) and recovery correction.

-

Mechanistic Toxicology Model: Its extreme structural asymmetry makes it a prime candidate for Structure-Activity Relationship (SAR) studies, specifically investigating how "ring-specific" bromination influences binding to thyroid transport proteins (e.g., Transthyretin).

This guide details the protocols for utilizing BDE-116 in environmental forensics and endocrine disruption assays.

Chemical Profile & Properties

Understanding the physicochemical baseline is prerequisite for experimental design.

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | This compound | Specific isomer distinct from commercial mix |

| Congener ID | BDE-116 | Standard identifier for GC-MS libraries |

| CAS Number | 189084-65-9 | Verification for reagent procurement |

| Molecular Formula | C₁₂H₅Br₅O | Matches mass spec clusters of other Penta-BDEs |

| Structure | Asymmetric (Ring A: 5 Br; Ring B: 0 Br) | Unique elution time; specific receptor binding |

| Log Kow | ~6.5 - 7.0 (Estimated) | Highly lipophilic; requires non-polar solvents (Isooctane/Nonane) |

| Commercial Presence | Negligible / Absent | Key Feature: Allows use as a tracer/spike |

Protocol A: Environmental Forensics (Analytical Chemistry)

Application: Quantification of Legacy PBDEs in Biological Matrices. Role of BDE-116: Surrogate Internal Standard (SIS) for Recovery Correction.

Principle

Because BDE-116 is not present in technical flame retardant mixtures (DE-71, Bromkal 70-5DE), any BDE-116 detected in a sample after processing is solely attributed to the laboratory spike. This allows researchers to calculate the Percent Recovery of the extraction method and correct the concentrations of target analytes (like BDE-47 or BDE-99) accordingly.

Workflow Visualization

The following diagram illustrates the logic of using BDE-116 as a self-validating tracer in mass spectrometry.

Figure 1: Analytical workflow utilizing BDE-116 as a Surrogate Internal Standard (SIS) to validate extraction efficiency.

Step-by-Step Protocol

Reagents:

-

BDE-116 Standard: 50 µg/mL in Isooctane (Certified Reference Material).[1]

-

Extraction Solvents: Hexane:Dichloromethane (1:1 v/v).

-

Cleanup: Sulfuric acid-impregnated silica gel (44% w/w).

Procedure:

-

Sample Aliquoting: Weigh 2.0 g of lyophilized tissue or 5.0 mL of serum into a glass centrifuge tube.

-

Surrogate Spiking (Critical Step):

-

Add exactly 20 µL of BDE-116 working solution (100 ng/mL) directly to the sample matrix.

-

Note: Allow to equilibrate for 30 minutes. This ensures BDE-116 binds to the matrix similarly to native PBDEs.

-

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) or Pressurized Liquid Extraction (PLE) using Hexane:DCM.

-

Collect the organic extract.

-

-

Purification:

-

Pass the extract through an acid-silica column to digest lipids. BDE-116 (and other PBDEs) are stable in acid, while lipids are destroyed.

-

Elute with Hexane.

-

-

Instrumental Analysis (GC-ECNI-MS):

-

Column: DB-5ms (15m or 30m).

-

Ionization: Electron Capture Negative Ionization (ECNI) provides superior sensitivity for brominated compounds compared to EI.

-

Monitoring: Monitor ions m/z 79 and 81 (Bromine isotopes) and the molecular ion cluster for Pentabromodiphenyl ethers (m/z 563.6).

-

-

Calculation:

-

Acceptance Criteria: 60% < Recovery < 120%. If outside this range, the extraction failed.

-

Protocol B: Toxicological Mechanism (Thyroid Receptor Binding)

Application: Investigating Endocrine Disruption Potency. Role of BDE-116: Structural Probe for Transthyretin (TTR) Binding.

Scientific Rationale

PBDEs are known thyroid hormone disruptors because they structurally mimic Thyroxine (T4). T4 has two phenyl rings with iodine atoms. BDE-116, with one fully brominated ring, mimics the steric bulk of the di-iodinated inner ring of T4. By comparing BDE-116 (asymmetric) to BDE-99 (symmetric substitution), researchers can map the specific molecular requirements for toxicity.

Mechanism Pathway

Figure 2: Competitive binding pathway where BDE-116 displaces natural Thyroxine (T4) on the TTR transporter.

In Vitro Competitive Binding Assay Protocol

Objective: Determine the IC50 (concentration inhibiting 50% of T4 binding) of BDE-116 relative to T4.

Reagents:

-

Human TTR: Purified Transthyretin (Sigma or similar).

-

Radioligand: [¹²⁵I]-Thyroxine (L-T4).

-

Competitor: BDE-116 (dissolved in DMSO, final concentration <1% DMSO).

Procedure:

-

Preparation:

-

Dilute BDE-116 in Tris-HCl buffer (pH 8.0) to create a logarithmic concentration series (0.1 nM to 10 µM).

-

-

Incubation:

-

Mix 30 nM Human TTR + [¹²⁵I]-T4 + BDE-116 (variable conc.) in test tubes.

-

Incubate at 4°C for 12-16 hours (equilibrium).

-

Control: TTR + [¹²⁵I]-T4 + Non-radioactive T4 (positive control).

-

-

Separation:

-

Add dextran-coated charcoal to adsorb unbound (free) T4 and free BDE-116.

-

Centrifuge at 3000 x g for 15 mins.

-

The supernatant contains the TTR-Bound fraction.

-

-

Quantification:

-

Measure radioactivity (Gamma counter) of the supernatant.

-

-

Data Analysis:

-

Plot % [¹²⁵I]-T4 bound vs. log[BDE-116].

-

Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

-

Interpretation: A lower IC50 indicates BDE-116 binds more tightly to TTR, posing a higher risk of thyroid disruption.

-

References & Sourcing

Key Citations

-

AccuStandard. (2024). Polybrominated Diphenyl Ethers (PBDEs) Certified Reference Materials. Link

-

Source for CRM data and physical properties of BDE-116.

-

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment and Tissue by HRGC/HRMS. Link

-

Authoritative protocol for PBDE extraction and the use of labeled/surrogate standards.

-

-

Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences. Link

-

Foundational study on TTR binding assays and the structural requirements (phenolic rings) for PBDE toxicity.

-

Commercial Availability Note

Researchers should note that BDE-116 is generally sold as a single-component standard (e.g., 50 µg/mL in Isooctane) specifically for analytical calibration. It is distinct from "Technical Pentabromodiphenyl ether" (CAS 32534-81-9), which is the banned industrial mixture. Ensure procurement requests specify CAS 189084-65-9 .

Sources

Application Note: High-Recovery Solid-Phase Extraction of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116) from Water

[1]

Abstract & Scope

This application note details a robust, self-validating protocol for the extraction and concentration of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) from aqueous matrices. BDE-116 is a highly lipophilic (log

The primary analytical challenge is not retention, but transmission . Due to its extreme hydrophobicity, BDE-116 exhibits aggressive adsorption to glass and plastic surfaces ("wall effects"), leading to significant analyte loss before the sample even reaches the detector. This protocol utilizes a modified Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) workflow, incorporating an essential organic modifier step and a bottle-rinse technique to ensure quantitative recovery (>85%).[1]

Physicochemical Profile & Mechanistic Strategy

Understanding the analyte is the prerequisite for successful extraction.

| Property | Value/Description | Impact on Protocol |

| Analyte | This compound (BDE-116) | Target congener.[1][2] |

| Log | ~6.9 – 7.2 | Extreme hydrophobicity. Soluble in non-polar solvents; insoluble in water. |

| pKa | N/A (Neutral) | pH adjustment is not required for retention, but neutral pH prevents matrix precipitation.[1] |

| UV Stability | Low | Sensitive to photolytic debromination. Amber glassware is mandatory. |

| Vapor Pressure | Low ( | Volatility is low, but losses occur during evaporation if taken to dryness.[1] |

The "Wall Effect" Causality: In pure aqueous samples, BDE-116 drives out of the solution phase and adsorbs onto the container walls to minimize free energy. Standard SPE protocols that simply "load sample" will fail because the analyte remains on the bottle glass.

-

Solution: We introduce 5% Methanol (v/v) to the sample to increase solubility slightly, and we perform a solvent rinse of the empty sample bottle, which is then combined with the eluate.

Materials & Reagents

Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (HPLC Grade or higher).[1]

-

Water: Milli-Q or HPLC grade (resistivity >18.2 MΩ[1]·cm).

-

Internal Standard (Surrogate):

C -

Dechlorinating Agent: Sodium Thiosulfate (

) for tap/chlorinated water.

Hardware

-

SPE Cartridge: Polymeric HLB (Divinylbenzene-co-N-vinylpyrrolidone), 200 mg / 6 mL.[1]

-

Reasoning: Unlike C18, polymeric phases do not de-wet if they dry out during high-vacuum steps, ensuring consistent interaction surface area.[1]

-

-

Sample Container: Amber glass bottles (1 L). Do not use plastic/PTFE , as PBDEs adsorb irreversibly to these polymers.[1]

-

Concentrator: Nitrogen blow-down evaporator (e.g., TurboVap).[1]

Experimental Protocol

Phase I: Sample Pre-treatment

Objective: Stabilize analyte and neutralize oxidants.

-

Collection: Collect 1000 mL water sample in an amber glass bottle.

-

Dechlorination: If residual chlorine is present, add 50 mg

.[1] -

Surrogate Spiking (Critical): Spike 10 µL of

C-labeled Internal Standard (100 ng/mL) directly into the water sample.-

Validation: Allow to equilibrate for 30 minutes. This accounts for extraction losses.

-

-

Modifier Addition: Add 50 mL Methanol (5% v/v) to the sample. Cap and invert 5 times.

-

Mechanism:[1] This keeps BDE-116 suspended in the aqueous phase and reduces adsorption to the glass wall during the loading time.

-

Phase II: Solid Phase Extraction (SPE)

Objective: Isolate BDE-116 from the aqueous matrix.

1. Conditioning:

-

Add 10 mL DCM (to clean cartridge of manufacturing impurities).

-

Add 10 mL Methanol (to activate the polymer).

-

Add 10 mL Water (to equilibrate).

-

Note: Do not let the cartridge go dry, though HLB is forgiving.

2. Loading:

-

Load the 1 L sample at a flow rate of 5–10 mL/min .

-

Caution: Fast flow (>15 mL/min) causes breakthrough due to slow mass transfer kinetics of large molecules like PentaBDE.

3. Bottle Rinse (The "Expert" Step):

-

After the sample has passed through, the bottle is not empty; BDE-116 is stuck to the glass.

-

Add 10 mL of 5% Methanol in Water to the empty sample bottle. Cap, shake, and pass this rinse through the cartridge.[1]

-

Result: This washes residual matrix/salts from the bottle and the cartridge sorbent.

4. Drying:

-

Apply high vacuum for 30 minutes .

-

Why: Residual water is immiscible with the DCM elution solvent, blocking pore access and causing poor recovery.

5. Elution:

-

Rinse 1: Add 5 mL Acetone to the empty sample bottle. Shake well to dissolve wall-bound analytes. Transfer this Acetone to the SPE cartridge and elute by gravity.

-

Rinse 2: Add 10 mL DCM to the empty sample bottle. Shake well. Transfer to the SPE cartridge and elute.

-

Mechanism:[1] We are using the elution solvent to recover the "lost" analyte from the bottle walls before it even touches the cartridge.

Phase III: Concentration & Analysis

Objective: Solvent exchange for GC-MS.

-

Drying Eluate: Pass the combined eluate through a small column of anhydrous Sodium Sulfate (

) to remove trace moisture. -

Evaporation: Concentrate under a gentle stream of Nitrogen at 35°C.

-

Stop Point: Evaporate to ~0.5 mL. DO NOT evaporate to dryness.

-

Risk:[1] PBDEs can sublime or bind irreversibly to the glass tube when dry.

-

-

Reconstitution: Bring volume to exactly 1.0 mL with Isooctane or Nonane (keeper solvents).

-

GC-MS Analysis:

Workflow Visualization

Caption: Workflow highlighting the "Bottle Rinse Elution" step, critical for recovering hydrophobic BDE-116 adsorbed to container walls.

Quality Control & Performance Metrics

To ensure this protocol is a "self-validating system," the following criteria must be met for every batch.

| QC Parameter | Acceptance Criteria | Corrective Action |

| Method Blank | < 1/3 of LOQ | Check solvent purity; bake glassware at 450°C. |

| Surrogate Recovery | 60% – 120% | If low: Check "Bottle Rinse" step or evaporation loss.[1] |

| Precision (RSD) | < 15% (n=4) | Check flow rate consistency during loading. |

| LOD (NCI Mode) | ~1–5 pg/L | Clean MS source; replace liner. |

Troubleshooting the "Low Recovery" Trap

If recoveries for BDE-116 are consistently low (<50%) while lighter congeners (BDE-47) are high:

-

Check Drying: Residual water in the cartridge prevents the non-polar DCM from contacting the sorbent surface effectively. Increase vacuum time.

-

Check Evaporation: BDE-116 is heavy, but if the N2 stream is too aggressive or the water bath >40°C, you may lose it via aerosol formation.

-

Check Glassware: Ensure all glassware is silanized or rinsed with solvent immediately before use.

References

-

U.S. Environmental Protection Agency. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1][3][4] Washington, D.C. [Link][1][4][5]

-

International Organization for Standardization. (2005). ISO 22032:2006 Water quality — Determination of selected polybrominated diphenyl ethers in sediment and sewage sludge — Method using extraction and gas chromatography/mass spectrometry. [Link]

-

Stapleton, H. M. (2006).[1] Instrumental methods for the analysis of brominated flame retardants.[2][3][4][5][6][7][8] Analytical and Bioanalytical Chemistry, 386, 807–817.[1] [Link]

-

Covaci, A., et al. (2003).[1] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples—a review. Environment International, 29(6), 735-756.[1] [Link]

Sources

- 1. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 2. shimadzu.com [shimadzu.com]

- 3. epa.gov [epa.gov]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. epa.gov [epa.gov]

- 7. agilent.com [agilent.com]

- 8. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

high-resolution mass spectrometry for congener-specific analysis of PBDEs

Application Note: Ultra-Trace Quantitation of PBDE Congeners via Isotope Dilution HRGC/HRMS

Executive Summary

Polybrominated Diphenyl Ethers (PBDEs) are ubiquitous, persistent organic pollutants (POPs) formerly used as flame retardants.[1] Their analysis is complicated by the existence of 209 congeners, many of which are isobaric, and the thermal instability of high-molecular-weight congeners like DecaBDE (BDE-209).

This guide details a robust protocol for the congener-specific analysis of PBDEs using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). By utilizing Isotope Dilution Mass Spectrometry (IDMS) and a magnetic sector instrument operating at a resolving power of

Methodological Foundation

The Necessity of High Resolution (HRMS)

Low-resolution mass spectrometry (LRMS), such as quadrupole systems (unit resolution), often fails to distinguish PBDEs from co-extracted interferences. For example, in complex biological matrices, fragments from PCBs or lipids can share nominal masses with PBDEs.

-

Physics: HRMS (Magnetic Sector) separates ions based on their exact mass defect.

-

Requirement: EPA Method 1614A mandates a resolution of

(10% valley definition). -

Lock Mass: Continuous injection of Perfluorokerosene (PFK) provides a real-time "lock mass" to correct for magnet drift, ensuring mass accuracy within < 2 ppm.

Isotope Dilution Mass Spectrometry (IDMS)

To ensure "Trustworthiness" in data, this protocol uses IDMS.

-

Mechanism: Samples are spiked before extraction with

-labeled analogs of target congeners. -

Self-Validation: Since the native and labeled compounds share identical chemical properties, any loss during extraction or cleanup is mirrored in the labeled standard. The final calculation corrects for recovery automatically.

Experimental Protocol

Sample Preparation & Extraction

-

Objective: Isolate PBDEs from solid/tissue matrices while removing lipids that degrade GC performance.

-

Step 1: Spiking. Weigh 10 g of homogenized sample. Spike with 10 ng of

-PBDE Surrogate Standard Solution (containing -

Step 2: Extraction.

-

Solids: Soxhlet extraction with Toluene for 16–24 hours.

-

Aqueous: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM).

-

-

Step 3: Lipid Removal (Critical).

-

Pass extract through a multi-layer silica column: (Top to Bottom: Sodium Sulfate

Acidic Silica -

Why: Acidic silica oxidizes lipids; basic silica neutralizes phenols.

-

-

Step 4: Fractionation. Gel Permeation Chromatography (GPC) is recommended for high-lipid tissues (fish, adipose) to remove remaining biomolecules >500 Da (excluding BDE-209).

-

Step 5: Concentration. Evaporate to near dryness and reconstitute in 20

L Nonane containing the Recovery Internal Standard (e.g.,

Instrumental Parameters (GC-HRMS)

Gas Chromatography (HRGC)

-

Column: 15 m

0.25 mm-

Expert Insight: A shorter column (15m vs 30m) is crucial for BDE-209. BDE-209 degrades thermally at temperatures

C. A shorter residence time minimizes debromination.

-

-

Injection: 1-2

L Splitless. -

Injector Temp: Programmable Temperature Vaporizer (PTV) recommended. Ramp 100°C

300°C to gently volatilize BDE-209.

Mass Spectrometry (HRMS)

-

Ionization: Electron Ionization (EI) at 35–40 eV.

-

Note: Lower electron energy (35 eV) compared to standard 70 eV enhances the molecular ion intensity for higher brominated congeners.

-

-

Mode: Selected Ion Monitoring (SIM).[2]

-

Resolution:

.

Data & Settings

Table 1: GC Oven Program (Optimized for 15m Column)

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| Initial | - | 75 | 2.0 | Solvent focusing |

| Ramp 1 | 15 | 200 | 0.0 | Rapid elution of solvent/lights |

| Ramp 2 | 8 | 310 | 5.0 | Elution of BDE-209 |

| Total | ~25 min | Minimized thermal stress |

Table 2: Monitored Ions (Exact Masses)

Note: Primary quantification is usually performed on the

| Congener | Homolog | Native Mass ( | Labelled ( | Ion Type |

| BDE-47 | Tetra-BDE | 485.6982 | 497.7385 | |

| BDE-99 | Penta-BDE | 403.7964 | 415.8366 | |

| BDE-153 | Hexa-BDE | 483.7048 | 495.7451 | |

| BDE-209 | Deca-BDE | 799.3394 | 811.3797 | |

| PFK | Lock Mass | 480.9688 | - | Reference |

Visualizations

Figure 1: Analytical Workflow

Caption: End-to-end workflow for PBDE analysis ensuring lipid removal and isotope dilution correction.

Figure 2: Isotope Dilution Logic

Caption: The self-validating mechanism of Isotope Dilution. Losses during prep are nullified by ratio quantification.

Results & Discussion

Critical Pair Separation

The most challenging aspect of PBDE analysis is separating the isobaric "critical pair": BDE-49 and BDE-71 .[3]

-

Criteria: EPA 1614A requires a valley height < 40% between these peaks.[2][3][4]

-

Solution: Using the 15m column program described in Table 1, these congeners typically elute with baseline resolution, preventing false positives for the toxicologically significant BDE-71.

BDE-209 Thermal Degradation

DecaBDE is labile.[4][5] If the injector is too hot or dirty, BDE-209 loses bromine atoms, artificially increasing the signal for Nona- and Octa-BDEs.

-

QC Check: Monitor the ratio of BDE-209 to BDE-206/207/208. If the lower congeners appear in the calibration standard (where they should be absent), the system requires maintenance (liner change or column trim).

Sensitivity

With HRMS operating at >5000 resolution, Method Detection Limits (MDLs) are typically:

-

Tri- to Hexa-BDEs: 0.5 – 1.0 pg/g

-

Deca-BDE: 10 – 50 pg/g (higher due to background ubiquity).

References

-

U.S. Environmental Protection Agency. (2010).[3][6][7] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][6][7] Washington, D.C. [Link][6]

-

European Commission. (2003).[5] Directive 2003/11/EC of the European Parliament and of the Council amending Council Directive 76/769/EEC relating to restrictions on the marketing and use of certain dangerous substances and preparations (pentabromodiphenyl ether, octabromodiphenyl ether).[Link]

-

Covaci, A., et al. (2003).[8] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. [Link]

-

Stapleton, H. M. (2006). Instrumental methods and challenges in quantitating polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry.[1][2][3][8][4][5][7][9][10] [Link]

Sources

- 1. alsglobal.com [alsglobal.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ntrl.ntis.gov [ntrl.ntis.gov]

- 7. epa.gov [epa.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. NEMI Method Summary - 1614 [nemi.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

troubleshooting 2,3,4,5,6-Pentabromodiphenyl ether extraction from fatty tissues

Ticket ID: PBDE-FAT-EXT-001

Subject: Troubleshooting 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) & Penta-BDE Extraction Assigned Specialist: Senior Application Scientist, Environmental Contaminants Division

Diagnostic Triage: Identify Your Failure Mode

Before modifying your protocol, identify the specific symptom you are encountering.[1] Extraction of lipophilic compounds like this compound (BDE-116) from fatty matrices (adipose, liver, blubber) is governed by the Lipid-to-Solvent Ratio and Cleanup Efficiency .

| Symptom | Probable Cause | Immediate Action |

| Low Recovery (<60%) | Incomplete lipid breakdown or matrix encapsulation.[1] | Switch to Acid Digestion or increase Soxhlet cycles. |

| Dirty Baseline / High Noise | Lipid carryover into GC-MS source.[1] | Check GPC fraction collection window or refresh Acid Silica .[1] |

| Debromination (BDE-116 | UV light exposure or thermal degradation in injector.[1] | Use Amber Glassware exclusively; check GC inlet temperature (<280°C). |

| Retention Time Shift | Column contamination (active sites). | Trim column (30 cm); replace liner.[1] |

Core Protocol: The "Gold Standard" (Soxhlet + Acid Cleanup)

Recommended for: High-fat tissues (>5% lipid), confirmatory analysis, and situations requiring maximum sensitivity (EPA Method 1614 compliant).

The Logic (Why this works)

Fatty tissues encapsulate PBDEs.[1] Simple solvent extraction often fails to penetrate adipocytes fully.[1]

-

Soxhlet Extraction: Provides exhaustive solvent contact and thermal energy to disrupt cell membranes.[1]

-

Sulfuric Acid Treatment: This is the critical step.[1] PBDEs are chemically stable in concentrated

, whereas lipids (triglycerides, phospholipids) are oxidized or hydrolyzed into polar species that are easily separated.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Homogenize tissue with anhydrous sodium sulfate (

) in a 1:5 ratio until a free-flowing powder is formed.[1] This increases surface area and removes water (which blocks non-polar solvents).[1]

Step 2: Extraction (Soxhlet)

-

Solvent: 1:1 Dichloromethane (DCM):Hexane.[1]

-

Why: DCM swells the tissue; Hexane solubilizes the PBDEs.[1]

-

-

Duration: 16–24 hours.[1]

-

Spike: Add surrogate internal standards (e.g.,

-BDE-100) before extraction to track losses.

Step 3: Lipid Removal (The "Acid Wash")

-

Note: If lipid content is >10%, perform Gel Permeation Chromatography (GPC) first.

-

Transfer extract to a separatory funnel.[1]

-

Add concentrated sulfuric acid (

) slowly.[1] Shake carefully (venting frequently).[1] -

Observation: The acid layer will turn dark brown/black (charred lipids).[1] The organic layer (containing PBDEs) should remain clear.[1]

-

Repeat acid wash until the acid layer remains colorless.[1]

Step 4: Fractionation (Silica Gel)

-

Pass the organic layer through a multi-layer silica column:

-

Top: Sodium Sulfate (Drying)

-

Middle: 44% Acidic Silica (Further lipid destruction)

-

Bottom: Activated Silica[1]

-

-

Elute with Hexane.

Workflow Visualization

Caption: Figure 1.[2][3][4] Optimized workflow for PBDE extraction from high-fat matrices, prioritizing lipid removal via GPC and Acid Digestion to prevent instrument fouling.

Alternative Protocol: High-Throughput (QuEChERS)

Recommended for: Screening, lower fat samples (<5%), or labs with limited solvent capacity.

The Challenge: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) often leaves too much co-extracted fat, which ruins GC columns. The Fix: Use EMR-Lipid (Enhanced Matrix Removal) dSPE cleanup.[1]

-

Extraction: Weigh 2g sample. Add 10mL Acetonitrile (acidified with 1% acetic acid). Shake vigorously.

-

Partitioning: Add salts (

, -

Cleanup: Transfer supernatant to an EMR-Lipid dSPE tube. The EMR sorbent is activated by water to trap unbranched hydrocarbon chains (lipids) while leaving bulky PBDE molecules in solution.[1]

-

Polishing: Perform a final cleanup with PSA/C18 if necessary.

Instrumental Analysis & Troubleshooting (GC-MS)[1][5]

Target Analyte: this compound (BDE-116). Note: While often grouped with the "Penta-BDE" technical mixture (DE-71), BDE-116 is a specific isomer. Ensure your reference standard matches this specific substitution pattern.

Critical Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C - 280°C | High enough to volatilize, low enough to prevent thermal debromination.[1] |

| Injection Mode | Pulsed Splitless | Maximizes transfer of heavy analytes onto the column.[1] |

| Column | DB-5ms or TG-PBDE (15m) | Shorter columns (15m vs 30m) reduce residence time, minimizing thermal breakdown.[1] |

| Ion Source | ECNI (Methane) | Electron Capture Negative Ionization is 10-100x more sensitive for Penta-BDEs than EI.[1] |

Troubleshooting Logic Tree

Caption: Figure 2. Decision matrix for troubleshooting common PBDE analytical failures.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DCM for Soxhlet extraction? A: Acetone is too polar for pure lipid extraction and may extract excessive water and proteins.[1] A mixture of Hexane:Acetone (1:1) is a viable alternative to DCM if you are restricted by chlorinated solvent regulations, but you must ensure the sample is thoroughly dried with sodium sulfate first.

Q: My BDE-116 peak is tailing badly. Is it the column? A: Likely not the column phase itself, but active sites in the liner. PBDEs adhere strongly to dirty glass liners.

-

Fix: Replace the liner with a deactivated, baffled liner .

-

Fix: Check if you are using a retention gap (guard column); if it's dirty, trim it by 50cm.

Q: Why do I see Tetra-BDE peaks in my Penta-BDE standard? A: This is classic Debromination .

-

Photolytic: Did you leave the vial on the bench under fluorescent light? PBDEs degrade rapidly under UV.

-

Thermal: If the ratio of Tetra/Penta increases with injector temperature, your inlet is too hot or dirty.[1]

Q: Is "Acid Digestion" safe for BDE-116? A: Yes. Unlike some organochlorine pesticides (e.g., Dieldrin) which degrade in acid, the ether bond in PBDEs is highly stable in concentrated sulfuric acid. This makes acid digestion the most robust method for lipid removal.[1]

References

-

U.S. Environmental Protection Agency (EPA). (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3] Washington, D.C.[5] Link

-

Covaci, A., et al. (2003).[1][6] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 28(5), 395-410. Link

-